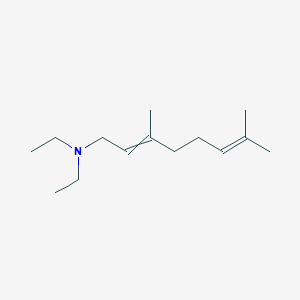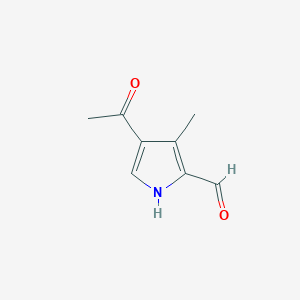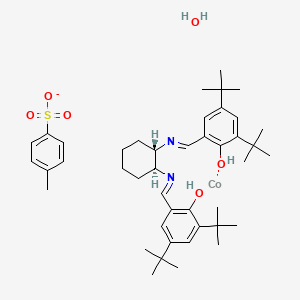
(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate is a complex organometallic compound. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications. The compound features a cobalt(III) center coordinated with a chiral diamine and salicylidene ligands, along with a p-toluenesulfonate counterion and a water molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate typically involves the following steps:
Formation of the Schiff Base Ligand: The reaction between 3,5-di-tert-butylsalicylaldehyde and (1S,2S)-(+)-1,2-cyclohexanediamine forms the Schiff base ligand.
Complexation with Cobalt(III): The Schiff base ligand is then reacted with a cobalt(III) salt, such as cobalt(III) acetate, in the presence of a suitable solvent like ethanol or methanol.
Addition of p-Toluenesulfonate: The p-toluenesulfonate counterion is introduced by adding p-toluenesulfonic acid to the reaction mixture.
Crystallization: The final product is obtained by crystallization, often from a mixture of solvents like ethanol and water.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate undergoes various chemical reactions, including:
Oxidation and Reduction: The cobalt(III) center can undergo redox reactions, where it can be reduced to cobalt(II) or oxidized to higher oxidation states.
Substitution Reactions: The ligands around the cobalt center can be substituted with other ligands under appropriate conditions.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions often require solvents like acetonitrile or dichloromethane and may be catalyzed by acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cobalt(III) center may yield cobalt(II) complexes, while substitution reactions can produce a variety of cobalt complexes with different ligands.
科学的研究の応用
(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate has numerous applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including asymmetric synthesis and oxidation reactions.
Material Science: The compound is employed in the development of advanced materials, such as coordination polymers and metal-organic frameworks.
Biological Studies: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Chemistry: The compound is used in industrial processes, such as the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate involves its ability to coordinate with various substrates and catalyze reactions. The cobalt center plays a crucial role in facilitating electron transfer and stabilizing reaction intermediates. The chiral ligands provide stereochemical control, making the compound effective in asymmetric synthesis.
類似化合物との比較
Similar Compounds
(1R,2R)-(-)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate: The enantiomer of the compound with similar properties but opposite chirality.
N,N’-Bis(salicylidene)ethylenediaminocobalt(III) chloride: A similar cobalt(III) complex with different ligands.
N,N’-Bis(3,5-di-t-butylsalicylidene)ethylenediaminocobalt(III) acetate: Another cobalt(III) complex with similar ligands but different counterions.
Uniqueness
(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate monohydrate is unique due to its chiral ligands, which provide stereochemical control in catalytic reactions. Its ability to undergo various chemical reactions and form stable complexes makes it versatile in different applications.
特性
分子式 |
C43H63CoN2O6S- |
|---|---|
分子量 |
795.0 g/mol |
IUPAC名 |
cobalt;2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate |
InChI |
InChI=1S/C36H54N2O2.C7H8O3S.Co.H2O/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-6-2-4-7(5-3-6)11(8,9)10;;/h17-22,29-30,39-40H,13-16H2,1-12H3;2-5H,1H3,(H,8,9,10);;1H2/p-1/t29-,30-;;;/m0.../s1 |
InChIキー |
CPNNWGKBDLPWBH-BPTUYQQTSA-M |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.O.[Co] |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.O.[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B13797269.png)
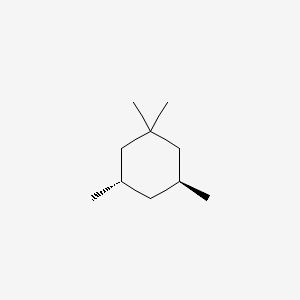
![tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate](/img/structure/B13797278.png)
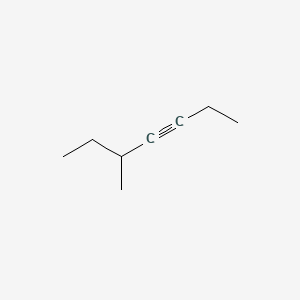
![1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)](/img/structure/B13797290.png)
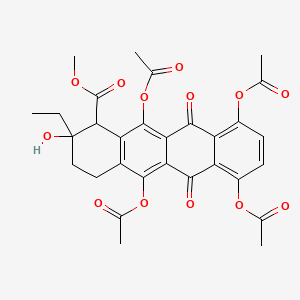
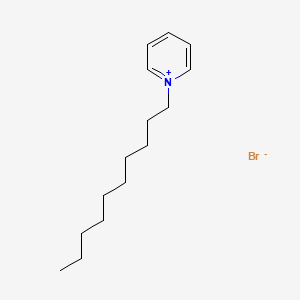
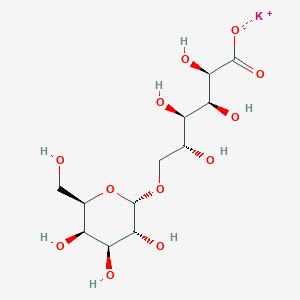
![Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci)](/img/structure/B13797319.png)

![1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone](/img/structure/B13797324.png)
